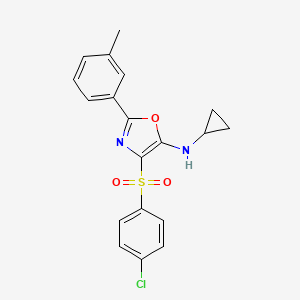
2-(2,4-Difluorophenoxy)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenoxy)-2-phenylacetic acid, also known as DFPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Global Trends and Studies on 2,4-D Herbicide Toxicity
A scientometric review focused on the analysis of global trends and gaps in studies about the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting its widespread use in agriculture and the rapid advancement of research in its toxicology and mutagenicity. This review emphasizes the importance of understanding the specific characteristics of 2,4-D toxicity and mutagenicity to guide future research efforts, particularly in molecular biology and exposure assessment in humans or other vertebrates (Zuanazzi, Ghisi, & Oliveira, 2020).
Phytoremediation Enhancement through Bacterial Endophytes
Research demonstrates the effectiveness of using bacterial endophytes to enhance phytoremediation of 2,4-D, showcasing how genetically modified bacteria can improve the removal of this herbicide from soil, thus mitigating its accumulation in crops. This approach presents a viable method for reducing toxic herbicide residues in agricultural settings, providing a pathway towards cleaner and safer agricultural practices (Germaine et al., 2006).
Molecular Action Mode of 2,4-D as an Herbicide
Insights into the molecular action mode of 2,4-D highlight its mimicry of natural auxin, leading to abnormal growth, senescence, and death in sensitive dicot plants. This research sheds light on the physiological processes, perception, and signal transduction under herbicide treatment, offering a comprehensive understanding of how 2,4-D affects plant biology at the molecular level (Song, 2014).
Innovative Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes for detecting reactive oxygen species offers tools for studying the roles of such species in biological and chemical applications, including the response to herbicide exposure. This research contributes to the broader understanding of oxidative stress mechanisms in living systems, with potential applications in assessing the environmental impact of herbicides like 2,4-D (Setsukinai et al., 2003).
Antimicrobial Activity of 4-Aminophenylacetic Acid Derivatives
The synthesis and antimicrobial activity of derivatives of 4-aminophenylacetic acid reveal promising results, suggesting potential for further exploration in the development of new antimicrobial agents. While indirectly related to 2,4-D research, this study showcases the ongoing exploration of phenylacetic acid derivatives in various scientific applications, including their potential role in addressing resistance to herbicides and pesticides (Bedair et al., 2006).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are plant hormones that regulate various aspects of plant growth and development .
Mode of Action
Related compounds like 2,4-d mimic the action of natural auxins, disrupting normal plant growth patterns . They bind to auxin receptors, triggering a cascade of events that can lead to uncontrolled cell division and growth .
Biochemical Pathways
Similar compounds like 2,4-d have been shown to interfere with the normal functioning of auxin-responsive genes, affecting various metabolic pathways .
Result of Action
Similar compounds like 2,4-d can cause uncontrolled cell division and growth, leading to abnormalities in plant development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid. Factors such as soil composition, temperature, and moisture levels can affect the compound’s degradation and its availability to plants .
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIYCLJFMRMUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![3-(3,4-dimethylphenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2841411.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)


![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)
![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(2,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2841423.png)

![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![3-Amino-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)